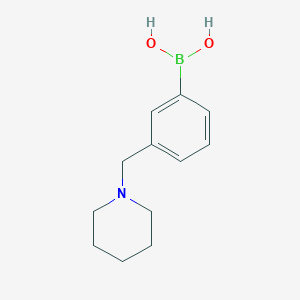

3-(Piperidin-1-ylmethyl)phenylboronic acid

Descripción

Molecular Formula and Weight Analysis

The molecular composition of 3-(piperidin-1-ylmethyl)phenylboronic acid follows the empirical formula C₁₂H₁₈BNO₂, indicating a complex organic structure incorporating boron, nitrogen, and oxygen heteroatoms within a predominantly carbon-hydrogen framework. The molecular weight has been precisely determined as 219.09 grams per mole, establishing it as a moderately sized organic molecule suitable for various synthetic applications. This molecular weight calculation accounts for the complete structural assembly including the phenyl ring system, the boronic acid functional group, and the piperidine-containing side chain.

The elemental composition reveals a carbon percentage of approximately 65.8%, hydrogen at 8.3%, boron at 4.9%, nitrogen at 6.4%, and oxygen at 14.6%, demonstrating the predominance of organic constituents while maintaining significant heteroatom content. The presence of boron as a key structural component distinguishes this compound from conventional organic molecules and imparts unique chemical reactivity characteristics. The molecular density and three-dimensional spatial arrangement contribute to its physical properties and intermolecular interactions.

Comparative analysis with related boronic acid derivatives reveals that the addition of the piperidin-1-ylmethyl substituent increases the molecular weight by approximately 97 atomic mass units compared to unsubstituted phenylboronic acid, which has a molecular weight of 121.93 grams per mole. This substantial increase reflects the incorporation of the six-membered piperidine ring and the methylene linker, significantly altering the compound's overall molecular profile and potential biological activity.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being [3-(piperidin-1-ylmethyl)phenyl]boronic acid, reflecting the hierarchical naming system that prioritizes the boronic acid functional group as the principal characteristic. Alternative accepted nomenclature includes this compound, which maintains clarity while following traditional organic chemistry naming patterns. The compound has been assigned Chemical Abstracts Service registry number 1032610-59-5, providing unambiguous identification in chemical databases and literature.

The International Chemical Identifier string for this compound is recorded as InChI=1S/C₁₂H₁₈BNO₂/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H₂, encoding the complete molecular connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key, XXXXXXXXXXXX-UHFFFAOYSA-N, serves as a condensed molecular fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System representation OB(O)c1cccc(CN2CCCCC2)c1 provides a linear notation describing the molecular structure in a format suitable for computational processing.

Multiple synonymous names exist in chemical literature, including (3-(piperidin-1-ylmethyl)phenyl)boronic acid and 3-(1-piperidinylmethyl)benzeneboronic acid, reflecting variations in nomenclature conventions across different chemical suppliers and databases. The compound also exists in salt forms, particularly as the hydrochloride salt with Chemical Abstracts Service number 1072946-21-4, which has a modified molecular formula of C₁₂H₁₉BClNO₂ and increased molecular weight of 255.55 grams per mole.

Stereochemical Considerations and Conformational Analysis

The stereochemical characteristics of this compound are primarily influenced by the conformational flexibility of the piperidine ring system and the rotational freedom around the methylene linker connecting the piperidine to the phenyl ring. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, consistent with general principles governing six-membered saturated heterocycles. This chair conformation minimizes steric interactions and maximizes orbital overlap, resulting in optimal molecular stability.

Research on related piperidine derivatives indicates that the conformation of the six-membered heterocycle is significantly influenced by the hybridization state of carbon atoms adjacent to the nitrogen center. In the case of this compound, the nitrogen atom maintains tetrahedral geometry with the lone pair occupying an axial position relative to the chair conformation, while the piperidin-1-ylmethyl substituent extends equatorially to minimize steric hindrance. The methylene carbon linking the piperidine to the phenyl system exhibits sp³ hybridization, promoting the chair conformation over alternative arrangements.

The phenyl ring system maintains planarity with the boronic acid group, as the boron atom adopts sp² hybridization characteristic of trigonal planar geometry. The empty p-orbital on boron extends perpendicular to the phenyl plane, creating potential for π-conjugation with the aromatic system. Rotational barriers around the carbon-boron bond and the methylene-phenyl connection are relatively low, allowing conformational flexibility that may influence molecular recognition and binding interactions.

Computational analysis suggests multiple low-energy conformations exist due to rotation around the methylene linker, with energy differences typically less than 2-3 kilocalories per mole. These conformational states interconvert rapidly at room temperature, resulting in dynamic molecular behavior that averages over multiple spatial arrangements in solution. The overall molecular shape approximates an extended configuration when the piperidine ring and phenyl system adopt anti-periplanar orientations.

Comparative Structural Features with Related Boronic Acid Derivatives

Comparative analysis with structurally related boronic acid derivatives reveals distinctive features that distinguish this compound from other members of this compound class. The parent compound phenylboronic acid serves as the fundamental structural framework, with molecular formula C₆H₇BO₂ and molecular weight 121.93 grams per mole, representing the simplest aromatic boronic acid. The addition of the piperidin-1-ylmethyl substituent at the meta position substantially increases molecular complexity while maintaining the essential boronic acid functionality.

Related fluorinated derivatives, including 3-fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid, demonstrate how halogen substitution affects molecular properties. This fluorinated analog has molecular formula C₁₂H₁₇BFNO₂ and molecular weight 237.08 grams per mole, showing an increase of 18 atomic mass units due to fluorine substitution. The electronegative fluorine atom significantly alters electronic distribution within the aromatic system, potentially affecting reactivity patterns and binding affinity in biological systems.

Positional isomers provide insight into the importance of substituent placement on the phenyl ring. The 4-(piperidin-1-ylmethyl)phenylboronic acid isomer, with identical molecular formula but para substitution pattern, exhibits different spatial arrangements and potentially altered chemical behavior. The para-substituted compound may display enhanced symmetry and different intermolecular interaction patterns compared to the meta-substituted form under investigation.

Table 1: Comparative Molecular Data for Related Boronic Acid Derivatives

Ester derivatives, particularly pinacol esters, represent protected forms of boronic acids that demonstrate enhanced stability and different reactivity profiles. The this compound pinacol ester has molecular formula C₁₈H₂₈BNO₂ and molecular weight 301.23 grams per mole, incorporating the bulky pinacol protecting group that modifies both steric and electronic characteristics. These protected forms often exhibit improved solubility in organic solvents and enhanced stability toward hydrolysis compared to the free boronic acid.

The structural comparison reveals that piperidine-containing boronic acids represent a distinct subfamily within the broader category of nitrogen-containing organoboron compounds. The consistent presence of the piperidine ring across these derivatives suggests its importance for specific applications, while variations in substitution patterns and protecting groups provide opportunities for fine-tuning molecular properties to meet specific synthetic or biological requirements.

Propiedades

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOOQRVPTGXIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674455 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032610-59-5 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone in synthesizing arylboronic acids, including derivatives like 3-(Piperidin-1-ylmethyl)phenylboronic acid. This method involves coupling an aryl halide with a boronic acid or ester under palladium catalysis, typically in the presence of a base.

- Step 1: Synthesize or obtain a suitable aryl halide precursor, such as 4-bromobenzylpiperidine or a similar derivative.

- Step 2: React with phenylboronic acid or its derivatives in the presence of Pd catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF or toluene).

- Step 3: Purify the product via recrystallization or chromatography.

- High selectivity and yields.

- Compatibility with various functional groups.

- Requires pre-functionalized aryl halide.

- Use of palladium catalyst and potential metal residues.

Preparation via Grignard Reagent Intermediates

The Grignard reagent method has been historically significant for synthesizing phenylboronic acids and their derivatives.

- Step 1: Prepare a phenylmagnesium bromide (or similar Grignard reagent) by reacting phenyl bromide with magnesium turnings.

- Step 2: React the Grignard reagent with a boron electrophile, such as boron trifluoride etherate or boronic esters, under controlled temperature conditions.

- Step 3: Introduce the piperidinylmethyl group by subsequent substitution or coupling.

- Orthogonal experiments have optimized parameters such as temperature, molar ratios, and reaction time to improve yields.

- The process can be adapted to incorporate the piperidinylmethyl moiety via nucleophilic substitution or cross-coupling.

- Well-established and straightforward for aromatic boronic acids.

- Flexibility for introducing various substituents.

- Sensitive to moisture.

- Requires careful control of reaction conditions.

One-Pot Synthesis Approaches

Recent research has introduced "one-pot" methods that combine multiple steps into a single reaction vessel, improving efficiency and reducing purification steps.

- Starting from commercially available phenylboronic acid derivatives and piperidine, a sequence of reactions—such as boronation, methylation, and amination—are performed sequentially without isolating intermediates.

- Optimization of reaction conditions (temperature, solvents, catalysts) is critical to maximize yield.

- Orthogonal experiments have demonstrated the feasibility of synthesizing 2,6-dimethylphenylboronic acid via one-pot methods, indicating potential applicability to similar compounds.

- The process often involves boronation reagents like boronic esters and transition metal catalysts.

Boronylation of Aromatic Precursors

Another approach involves direct boronation of aromatic precursors containing the piperidinylmethyl group.

- Use electrophilic boron reagents such as boron tribromide or boronic esters.

- React with aromatic precursors under controlled conditions to introduce the boronic acid functionality.

- Flow chemistry techniques have been employed to improve the efficiency and control of boronation reactions, minimizing side reactions and enhancing yields.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, phenylboronic acid, Pd catalyst | Mild heating, base (K2CO3), polar solvents | High selectivity, versatile | Requires pre-functionalized halide, Pd residues |

| Grignard Reagent Method | Phenylmagnesium bromide, boron electrophile | Low temperature, inert atmosphere | Well-understood, adaptable for derivatives | Moisture-sensitive, careful control needed |

| One-Pot Synthesis | Boronic esters, piperidine derivatives | Variable, optimized via orthogonal experiments | Efficient, fewer purification steps | Complex optimization, scale-up challenges |

| Electrophilic Boronation | Boron tribromide, boronic esters | Controlled temperature, inert conditions | Direct boronation, potential flow chemistry | Side reactions, reagent handling |

Research Findings and Optimization Insights

- Temperature control is critical in boronic acid synthesis to prevent side reactions and decomposition.

- Molar ratios of reactants influence yield and purity, with optimized ratios identified via orthogonal experiments.

- Flow chemistry techniques have been successfully applied to improve yields and scalability, especially in boronation reactions.

- Catalyst selection (e.g., palladium, iridium, rhodium) impacts reaction efficiency, with palladium being most common in Suzuki couplings.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, 3-(Piperidin-1-ylmethyl)phenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology: This compound is employed in the study of enzyme inhibition, particularly for enzymes like acetylcholinesterase and diacylglycerol kinase .

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents, including inhibitors for various enzymes and receptors .

Industry: In industrial applications, it is used as a catalyst in biocatalysis and as a tool for studying biochemical and physiological processes .

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-1-ylmethyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 3-(Piperidin-1-ylmethyl)phenylboronic acid and related compounds:

Reactivity and Binding Efficiency

- Electronic Effects : The piperidinylmethyl group in the target compound donates electrons via its amine lone pair, slightly lowering the boronic acid's pKa compared to electron-withdrawing substituents (e.g., 3-chlorophenylboronic acid) .

- Diol Binding : In drug delivery systems, the piperidine group enhances endosomal escape via the "proton sponge" effect, outperforming analogs like 2-(bromomethyl)phenylboronic acid (P7), which showed low translocation efficiency due to steric and electronic mismatches .

Research Findings and Case Studies

Comparative Efficiency in Dendrimer-Based Delivery

In a study comparing boronic acid-modified dendrimers (), this compound (P4) achieved 85% translocation efficiency for BSA-FITC, significantly higher than bromomethyl analogs (P6: 45%; P7: 12%). This highlights the critical role of substituent chemistry in cellular uptake .

Actividad Biológica

3-(Piperidin-1-ylmethyl)phenylboronic acid is a boronic acid derivative with significant potential in biological and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and therapeutic applications. This article delves into the biological activities, mechanisms of action, and relevant case studies involving this compound.

- Molecular Formula : C₁₂H₁₈BNO₂

- Molecular Weight : 219.09 g/mol

- CAS Number : 1032610-59-5

This compound primarily acts as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking substrate access and inhibiting catalytic activity. This mechanism has been explored in various studies, particularly concerning its interaction with acetylcholinesterase and diacylglycerol kinase, which are crucial for neurotransmission and lipid signaling, respectively .

Biological Activities

The compound exhibits a range of biological activities, including:

- Enzyme Inhibition : It has shown effectiveness in inhibiting enzymes like acetylcholinesterase, which is vital for neurotransmitter regulation.

- Antimicrobial Activity : Studies indicate that derivatives of this compound have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds containing similar piperidine structures have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 0.3 to 8.5 µM against E. coli and P. aeruginosa .

Antimicrobial Efficacy

A study focused on the synthesis of piperidine derivatives highlighted their antibacterial effects. The synthesized compounds were tested against various bacterial strains, showing promising results:

- E. coli : MIC values between 0.3 and 8.5 µM.

- S. aureus : Lower activity compared to Gram-negative bacteria, with MIC values ranging from 0.1 to 9.5 µM .

Enzyme Interaction Studies

Research exploring the interaction of this compound with acetylcholinesterase revealed that it effectively inhibits the enzyme's activity in vitro. This inhibition is critical for potential therapeutic applications in treating neurological disorders where acetylcholine signaling is disrupted .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Targeted | MIC Range (µM) |

|---|---|---|---|

| This compound | Moderate | Acetylcholinesterase | 0.3 - 8.5 |

| 3-(1-Pyrrolidinylmethyl)phenylboronic acid | High | Various | 0.5 - 10 |

| 3-(Aminomethyl)pyridine | Moderate | Not specified | 1 - 15 |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing potential therapeutic agents targeting various diseases, including cancer and neurological disorders. Its boronic acid functionality allows for versatile chemical modifications, enhancing its bioactivity and selectivity toward specific biological targets .

Q & A

Q. How can 3-(Piperidin-1-ylmethyl)phenylboronic acid be synthesized, and what analytical methods ensure its purity?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a boronic acid precursor reacts with a halogenated piperidine derivative under palladium catalysis. Post-synthesis purification is critical:

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity by verifying the boronic acid group and piperidine moiety .

Q. What spectroscopic techniques are optimal for characterizing the electronic and structural properties of this compound?

Methodological Answer:

- FT-IR : Identify B–O (∼1340 cm⁻¹) and B–C (∼1180 cm⁻¹) stretching vibrations to confirm boronic acid functionality .

- NMR : ¹¹B NMR detects the trigonal planar geometry of the boronic acid group (δ ~30 ppm), while ¹H NMR resolves piperidine methylene protons (δ 1.4–2.8 ppm) .

- UV-Vis : Monitor π→π* transitions in the aromatic ring (λmax ~260 nm) to assess conjugation effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on boronic acid binding mechanisms with biomolecules (e.g., sialic acids)?

Methodological Answer: Conflicting reports on binding sites (e.g., α-hydroxycarboxylate vs. glycerol tail in sialic acid) require a multi-technique approach:

- pH-Dependent NMR : Perform ¹¹B and ¹³C NMR titrations (pH 2–12) to track boron coordination shifts. For example, δ ¹¹B <20 ppm indicates tetrahedral boronate ester formation .

- Molecular Dynamics (MD) : Simulate binding trajectories using AMBER or GROMACS to identify dominant interaction modes under physiological conditions (pH 7.4) .

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Ka) at varying pH to distinguish entropy-driven (glycerol tail) vs. enthalpy-driven (carboxylate) interactions .

Q. What strategies optimize the stability of this compound in aqueous media for biomedical applications?

Methodological Answer:

- Protecting Groups : Introduce pinacol ester moieties to stabilize the boronic acid against hydrolysis. Confirm stability via LC-MS over 72 hours in PBS (pH 7.4) .

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility while minimizing boronate dimerization. Monitor aggregation via dynamic light scattering (DLS) .

- Chelation : Add polyols (e.g., mannitol) to shift equilibrium toward the tetrahedral boronate form, reducing reactivity with nucleophiles .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound targeting carbohydrate recognition?

Methodological Answer:

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the phenyl ring) to assess electronic effects on binding .

- Competitive Assays : Use fluorescence polarization with FITC-labeled sialic acid to quantify displacement by derivatives. Calculate IC50 values to rank affinity .

- Crystallography : Co-crystallize derivatives with Neu5Ac and solve structures via X-ray diffraction to map binding interactions (e.g., hydrogen bonds with the glycerol chain) .

Q. What experimental controls are essential when evaluating catalytic activity in cross-coupling reactions?

Methodological Answer:

- Negative Controls : Replace the boronic acid with phenylboronic acid to isolate the piperidine moiety’s steric/electronic contributions .

- Leaching Tests : Filter the catalyst mid-reaction and monitor activity to confirm heterogeneity. Analyze filtrate via ICP-MS for palladium content .

- Kinetic Profiling : Use pseudo-first-order conditions to determine rate constants (kobs) and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding constants (Ka) between boronic acids and sialic acids?

Methodological Answer:

- Buffer Effects : Replicate experiments in identical buffers (e.g., ammonium acetate, pH 6.5) to eliminate ionic strength artifacts .

- Temperature Control : Perform ITC at 25°C ± 0.1°C to minimize thermal noise. Compare ΔH and TΔS values across studies to identify thermodynamic inconsistencies .

- Probe Design : Use isotopically labeled sialic acid (e.g., ¹⁵N-Neu5Ac) to distinguish specific binding from nonspecific interactions in NMR assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.